REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:4]([CH:5]=O)[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>O>[Cl:10][C:8]1[CH:7]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:9]=1)[O:11][C:12](=[O:14])[CH:13]=[CH:5]2
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(C=O)=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
356 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L round bottom flask fitted with a mechanical stirrer and condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After one hour the mixture was filtered
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated to 45° C. for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid (fraction A) washed with EtOH (0.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined EtOH solutions were concentrated by rotary evaporation to an oil (fraction B)
|
Type
|
DISSOLUTION
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Details
|
The solid from fraction A was dissolved in methylene chloride (1.5 L)
|
Type
|
CONCENTRATION
|
Details
|
The resulting dark brown solution was concentrated to an oil that
|
Type
|
CUSTOM
|
Details
|
was triturated with hexanes (1.3 L)
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
that was isolated by filtration
|
Type
|
WASH
|
Details
|
washed (hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CC(OC2=C(C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |